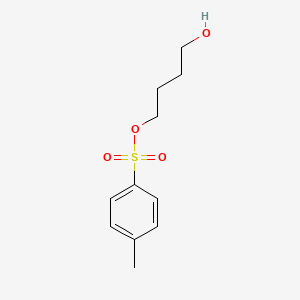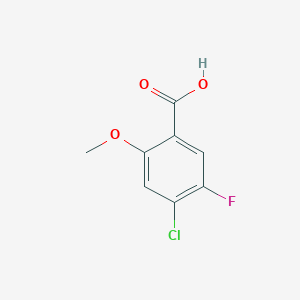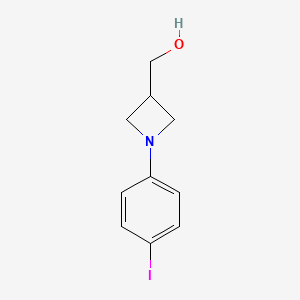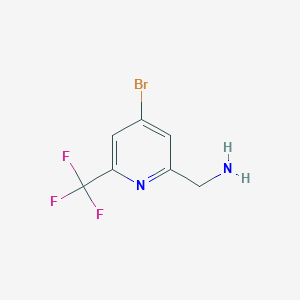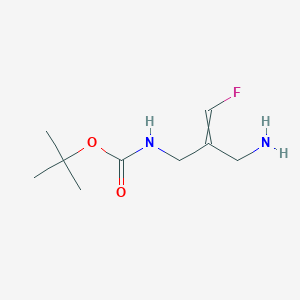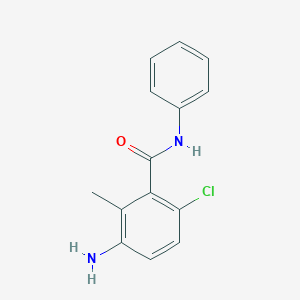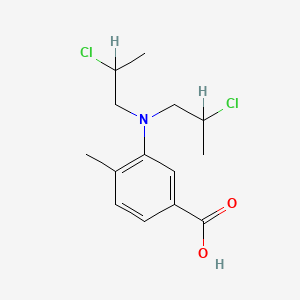
3-(Bis(2-chloropropyl)amino)-p-toluic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and an amino group that is further substituted with two 2-chloropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzoic acid.
Formation of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where 4-methylbenzoic acid reacts with N,N-bis(2-chloropropyl)amine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The chlorine atoms in the 2-chloropropyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Primary amines.
Substitution: Compounds with azide or thiocyanate groups replacing the chlorine atoms.
Scientific Research Applications
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(N,N-bis(2-chloropropyl)amino)fluorene
- N,N-bis(2-chloropropyl)aniline
Uniqueness
3-(N,N-bis(2-chloropropyl)amino)-4-methyl-benzoic acid is unique due to the presence of both a benzoic acid core and the bis(2-chloropropyl)amino group. This combination imparts distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
54941-23-0 |
|---|---|
Molecular Formula |
C14H19Cl2NO2 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
3-[bis(2-chloropropyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9-4-5-12(14(18)19)6-13(9)17(7-10(2)15)8-11(3)16/h4-6,10-11H,7-8H2,1-3H3,(H,18,19) |
InChI Key |
JHKAMWMWNMZLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N(CC(C)Cl)CC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


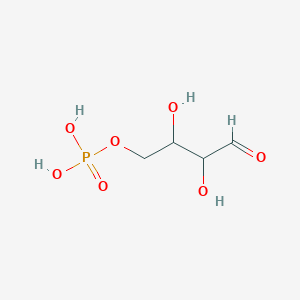

![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
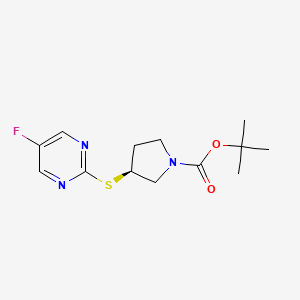

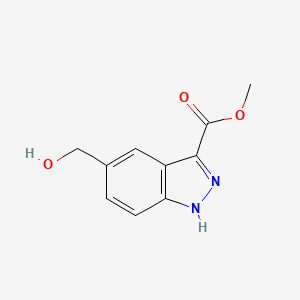
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
